molecular formula C10H8N2O2 B073201 1-Phenyl-1H-pyrazole-4-carboxylic acid CAS No. 1134-50-5

1-Phenyl-1H-pyrazole-4-carboxylic acid

Cat. No. B073201
CAS RN: 1134-50-5
M. Wt: 188.18 g/mol
InChI Key: ZROILLPDIUNLSE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1H-pyrazole-4-carboxylic acid has been improved significantly over the years. A notable method involves synthesizing it from ethyl cyanoacetate and triethyl orthoformate via Claisen condensation, cyclization, deamination, and hydrolysis reactions. This approach has increased the yield from 70% to 97.1%, demonstrating the efficiency of modern synthetic techniques (Dong, 2011).

Molecular Structure Analysis

The molecular structure of 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid reveals that the pyrazole ring is approximately coplanar with the amino and carboxyl groups. An intramolecular N—H⋯O hydrogen bond stabilizes this conformation, while intermolecular hydrogen bonds link the molecules into two-dimensional sheets (Zia-ur-Rehman et al., 2008).

Chemical Reactions and Properties

1-Phenyl-1H-pyrazole derivatives exhibit complex hydrogen-bonded framework structures. For example, 1-Phenyl-1H-pyrazole-3,4-dicarboxylic acid forms multiple hydrogen-bond types in its structure, highlighting its potential for developing supramolecular architectures (Asma et al., 2018).

Physical Properties Analysis

The crystal structure of 1-Benzyl-3-phenyl-1H-pyrazole-5-carboxylic acid provides insight into its physical properties. The pyrazole ring's dihedral angles with phenyl and benzyl rings and the formation of a centrosymmetric ring through O—H⋯O hydrogen bonds in the crystal structure are notable features that influence its physical behavior (Tang et al., 2007).

Scientific Research Applications

  • Structural and Spectral Investigations : 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, a derivative of 1-Phenyl-1H-pyrazole-4-carboxylic acid, has been studied for its structural and spectral properties. This research combined experimental and theoretical approaches, including density functional theory (DFT) and time-dependent TD-DFT methods, to understand the molecule's properties (Viveka et al., 2016).

  • Crystal Structure Analysis : The molecule 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid has been analyzed for its crystal structure. The study highlighted how intramolecular hydrogen bonding stabilizes the molecule's conformation (Zia-ur-Rehman et al., 2008).

  • Improved Synthesis Method : A new synthesis method for 1H-pyrazole-4-carboxylic acid has been developed, increasing yield significantly from 70% to 97.1% (Dong, 2011).

  • Potential in Nonlinear Optics (NLO) : N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, derivatives of 1-Phenyl-1H-pyrazole-4-carboxylic acid, have shown potential as materials for optical limiting applications in nonlinear optics (Chandrakantha et al., 2013).

  • Functionalization Reactions : Research on 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid, another derivative, has shown interesting functionalization reactions that could have practical applications (Yıldırım & Kandemirli, 2006).

  • Antibacterial Activities of Metal Complexes : Metal complexes involving phenyl substituted pyrazole carboxylate, which includes derivatives of 1-Phenyl-1H-pyrazole-4-carboxylic acid, have been studied for their antibacterial activities (Liu et al., 2014).

  • Analgesic and Anti-inflammatory Agents : A study on 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters, related to 1-Phenyl-1H-pyrazole-4-carboxylic acid, demonstrated significant analgesic and anti-inflammatory activities (Gokulan et al., 2012).

  • Pd-catalyzed Cross-coupling Reactions : 1-Phenyl-1H-pyrazol-3-ols, closely related to 1-Phenyl-1H-pyrazole-4-carboxylic acid, have been utilized as synthons for various derivatives, showcasing their potential in cross-coupling reactions (Arbačiauskienė et al., 2009).

Safety And Hazards

1-Phenyl-1H-pyrazole-4-carboxylic acid can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to wear protective gloves, clothing, and eye/face protection when handling this compound .

properties

IUPAC Name

1-phenylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c13-10(14)8-6-11-12(7-8)9-4-2-1-3-5-9/h1-7H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZROILLPDIUNLSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20150399
Record name Pyrazole-4-carboxylic acid, 1-phenyl-
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Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenyl-1H-pyrazole-4-carboxylic acid

CAS RN

1134-50-5
Record name 1-Phenyl-1H-pyrazole-4-carboxylic acid
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Record name Pyrazole-4-carboxylic acid, 1-phenyl-
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Record name Pyrazole-4-carboxylic acid, 1-phenyl-
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Record name 1-Phenyl-1H-pyrazole-4-carboxylic acid
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Synthesis routes and methods I

Procedure details

1-Phenyl-1H-pyrazole-4-carboxylic acid ethyl ester (4.1 g) synthesized in Reference Example 16 was dissolved in methanol (40 mL) and tetrahydrofuran (40 mL), aqueous sodium hydroxide solution (1 mol/L, 40 mL) was added, and the mixture was stirred at 60° C. for one hour. The reaction mixture was concentrated under reduced pressure, aqueous hydrochloric acid solution (1 mol/L, 50 mL) was added, and the precipitated solid was filtrated. The solid was dissolved in ethyl acetate, and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to give 1-phenyl-1H-pyrazole-4-carboxylic acid (2.5 g) as a white solid. This carboxylic acid (8.72 g) and 2-{[4-(2-aminoethyl)-1,3-thiazol-2-yl]thio}-2-methylpropionic acid tert-butyl ester (14 g) synthesized in Example 7 were dissolved in N,N-dimethylformamide (225 mL), N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) hydrochloride (10.65 g) and 1-hydroxybenztriazole (HOBt) monohydrate (10.62 g) were successively added thereto, and the mixture was stirred at room temperature for 6 hr. Water was added to the reaction mixture, and the mixture was extracted with ethyl acetate. The organic layer was washed with saturated brine and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure, and the residue was purified by silica gel chromatography (elution solvent; hexane:ethyl acetate=1:1) to give the title compound (16.2 g) as a white solid.
Quantity
4.1 g
Type
reactant
Reaction Step One
Quantity
40 mL
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solvent
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Quantity
40 mL
Type
reactant
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Quantity
40 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

1-Phenyl-1H-pyrazole (250 mg, 1.7 mmol) was added to a cold (0-4° C.) solution of DMF (1.5 g, 1.6 mL, 9.7 mmol) and POCl3 (1.86 g, 1.1 mL, 19.2 mmol) and stirring continued for 10 minutes. The resulting mixture was heated at 106° C. for 2.5 hrs. The reaction mixture was cooled and quenched with ice cold water, basified with 20% aqueous NaOH solution, the solid was collected to afford 330 mg (crude) of 1-phenyl-1H-pyrazole-4-carbaldehyde. 1H NMR (300 MHz, CDCl3): δ 10.0 (s, 1H), 8.45 (s, 1H), 8.2 (s, 1H), 7.75 (d, 2H), 7.55 (t, 2H), 7.45 (t, 1H). Sulphamic acid (253 mg, 2.6 mmol) in water (0.5 mL) was added at 0° C. to a mixture of phenyl-1H-pyrazole-4-carbaldehyde (0.5 g, 2.34 mmol) in acetone (3 mL). After 2 minutes sodium chlorite (315 mg, 3.5 mmol) was added and the resulting mixture was stirred at 0° C. for 30 minutes. Water was added and the solid obtained was isolated by filtration to afford 140 mg (85% yield) of 1-phenyl-1H-pyrazole-4-carboxylic acid.
Quantity
253 mg
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
315 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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